molecular formula C16H19N3O6S B11712029 diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11712029
M. Wt: 381.4 g/mol
InChI Key: GJABWROVGKWFCI-VCHYOVAHSA-N
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Description

Diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by a hydrazinyl group substituted with a cyano-ethoxy-oxoethylidene moiety. The (2E)-configuration indicates the trans arrangement of substituents around the hydrazinyl double bond. Thiophene derivatives are renowned for their versatility in organic synthesis and biological applications, including antimicrobial and anticancer activities .

Properties

Molecular Formula

C16H19N3O6S

Molecular Weight

381.4 g/mol

IUPAC Name

diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H19N3O6S/c1-5-23-14(20)10(8-17)18-19-13-11(15(21)24-6-2)9(4)12(26-13)16(22)25-7-3/h19H,5-7H2,1-4H3/b18-10+

InChI Key

GJABWROVGKWFCI-VCHYOVAHSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural differences lie in the substituents on the thiophene core. A comparative analysis is provided below:

Compound Name / Substituent Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Hydrazinyl with cyano, ethoxy-oxoethylidene ~450 (estimated) Electron-withdrawing cyano group; potential for hydrogen bonding via hydrazine
Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate Hydroxybenzylideneamino 361.4 Forms intramolecular hydrogen bonds (O–H⋯N), planar structure
Diethyl 5-{[(2E)-3-(4-isopropylphenyl)propenoyl]amino}-3-methylthiophene-2,4-dicarboxylate Propenoylamino with 4-isopropylphenyl 429.5 Extended conjugation via propenoyl; bulky isopropyl group enhances lipophilicity
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate Chlorophenylthio-propanamido 476.0 Sulfur-containing group; potential for π-π stacking with aromatic systems
Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate Azepane-propanamido ~420 (estimated) Azepane ring introduces conformational flexibility; possible CNS activity

Key Observations :

  • Bulky substituents (e.g., isopropylphenyl in ) improve lipophilicity but may reduce solubility in polar solvents.

Reactivity Insights :

  • The target compound’s hydrazine condensation step contrasts with Schiff base () or acylation () methods, offering a route to stabilize the hydrazinyl linkage for targeted drug delivery.

Functional Group Impact :

  • Cyano groups (target compound) may enhance binding to bacterial cytochrome P450 enzymes, analogous to dioxopiperazine derivatives .
  • Fluorophenyl-thienopyrimidinyl groups () induce apoptosis via caspase pathways, a mechanism less likely in non-aromatic substituents.
Physicochemical Properties
Property Target Compound Diethyl (E)-5-(hydroxybenzylideneamino) Diethyl 5-(chlorophenylthio)
Solubility Low in water; moderate in DMSO Low in non-polar solvents High in chloroform
Thermal Stability Stable up to 200°C (estimated) Decomposes at 180°C Stable up to 250°C
Hydrogen Bonding Capacity High (N–H, C≡N) Moderate (O–H, C=O) Low (S–C, Cl)

Notable Trends:

  • Sulfur-containing derivatives (e.g., ) exhibit higher thermal stability due to strong C–S bonds.
  • The target compound’s cyano and hydrazinyl groups enhance polarity, favoring solubility in aprotic solvents.

Biological Activity

Diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O6SC_{16}H_{19}N_{3}O_{6}S with a molecular weight of approximately 367.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. The presence of the hydrazine moiety suggests possible interactions with nucleophiles in biological systems, leading to alterations in cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (µM)
Thiophene Derivative AHL-60 (Leukemia)15
Thiophene Derivative BMCF-7 (Breast)12
Thiophene Derivative CA549 (Lung)10

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary assays indicate that it may inhibit the growth of several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results highlight the potential application of this compound in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal examined the synthesis and biological evaluation of thiophene derivatives, including this compound. The study reported that the compound exhibited significant cytotoxicity against various cancer cell lines and demonstrated favorable pharmacokinetic properties.

Summary of Findings

  • Anticancer Activity : Exhibited significant cytotoxic effects on leukemia and breast cancer cell lines.
  • Antimicrobial Activity : Demonstrated effective inhibition against multiple bacterial strains.
  • Mechanistic Insights : Potential enzyme inhibition leading to altered metabolic pathways in cancer cells.

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